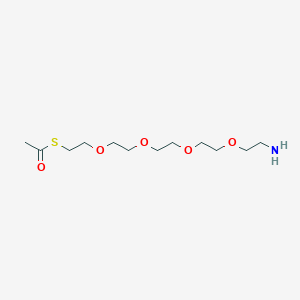
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate is a synthetic compound that features a dinitroimidazole moiety. Imidazoles are a class of heterocyclic compounds that have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where the imidazole ring reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, especially at the hydroxypropyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxypropyl group.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate has several scientific research applications:
作用機序
The mechanism of action of (S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate involves its interaction with biological molecules. The dinitroimidazole moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions .
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used to treat protozoal infections.
Omeprazole: A substituted imidazole used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dinitroimidazole moiety and the hydroxypropyl butyrate ester makes it a versatile compound for various applications .
特性
分子式 |
C10H14N4O7 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC名 |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-hydroxypropyl] butanoate |
InChI |
InChI=1S/C10H14N4O7/c1-2-3-9(16)21-6-7(15)4-12-5-8(13(17)18)11-10(12)14(19)20/h5,7,15H,2-4,6H2,1H3/t7-/m0/s1 |
InChIキー |
RGKPVHWMADMGOJ-ZETCQYMHSA-N |
異性体SMILES |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


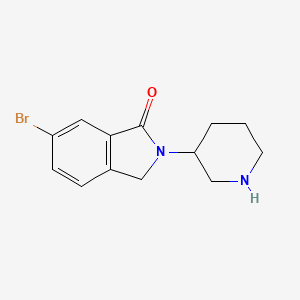

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

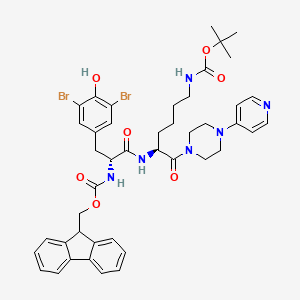
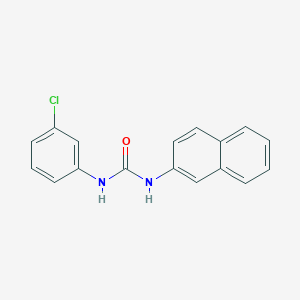
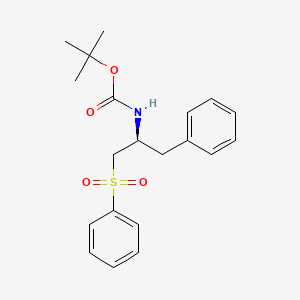
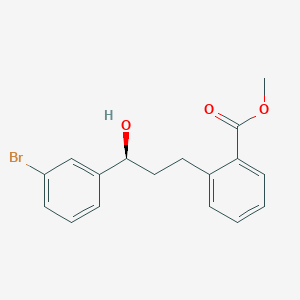
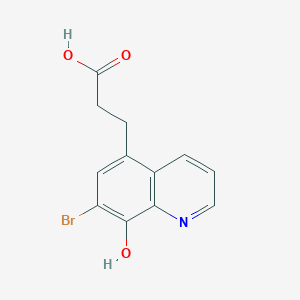

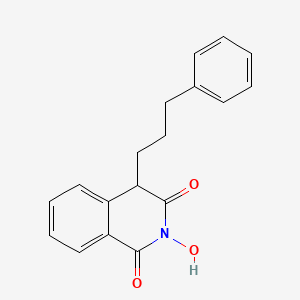
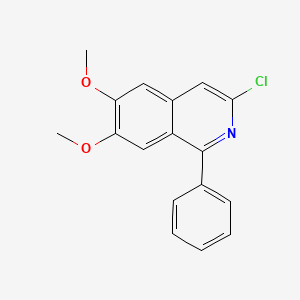
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
